molecular formula C18H17F4N3O3S B4629805 4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No.: B4629805
M. Wt: 431.4 g/mol
InChI Key: ZHMYAFOBXJUDPA-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C18H17F4N3O3S and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.09267523 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radio-Tracer Synthesis for Dopamine Uptake System

4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, through derivatives like [18F]GBR 13119, demonstrates potential as a radio-tracer for the dopamine uptake system. [18F]GBR 13119 has been synthesized with high radiochemical yield and purity, indicating its viability for positron emission tomography (PET) studies to explore neurological pathways related to dopamine (Haka et al., 1989).

Antibacterial and Antiproliferative Activities

The chemical structure has been manipulated to produce derivatives with notable antibacterial activities against various pathogens, demonstrating its potential as a framework for developing new antibacterial agents. For instance, certain derivatives have shown promising results against G. zeae, C. mandshurica, and F. oxysporum, highlighting the compound's versatility in combating microbial infections (Wu Qi, 2014). Furthermore, sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have exhibited moderate to good antiproliferative activity against cancer cell lines, suggesting potential in cancer therapy research (Dongjun Fu et al., 2017).

Enantioselective Catalysis for Synthesis

Derivatives have also been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, with the arene sulfonyl group playing a crucial role in achieving high yields and enantioselectivities. This application signifies its importance in the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals and material science (Zhouyu Wang et al., 2006).

PET Imaging for Glioma with [18F]DASA-23

[18F]DASA-23, a novel radiopharmaceutical derived from this compound, targets pyruvate kinase M2 levels in glioma via PET imaging. This application highlights the compound's potential in non-invasively delineating low-grade and high-grade gliomas, offering insights into tumor metabolism and facilitating personalized treatment planning (C. Patel et al., 2019).

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3S/c19-14-4-6-16(7-5-14)29(27,28)25-10-8-24(9-11-25)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMYAFOBXJUDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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